(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol, also known as (3S,4R)-4-amino-tetrahydrofuran-3-ol, is a chemical compound characterized by its specific stereochemistry and functional groups. It is identified by the CAS number 153610-14-1 and has a molecular formula of C6H13NO3. This compound is classified as an amino alcohol and belongs to the family of oxolanes, which are cyclic ethers with a five-membered ring structure containing oxygen.
The synthesis of (3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol typically involves several key steps:
The industrial production of this compound may utilize optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, continuous flow systems, and advanced purification methods like chromatography are commonly employed to achieve high-quality products .
The molecular structure of (3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol features a five-membered oxolane ring with hydroxyl and amino groups attached. The stereochemistry is defined by the specific configuration at the 3 and 4 positions of the ring.
(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which (3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into binding sites with high specificity, influencing various biochemical pathways and cellular processes. This specificity is crucial for its potential applications in therapeutic contexts .
Relevant data regarding melting point, boiling point, and other thermodynamic properties may vary based on purity and specific synthesis methods employed.
(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol has significant applications in scientific research. It is utilized in:
The compound's structural characteristics make it particularly valuable in developing new drugs and understanding biological mechanisms .
The construction of the chiral tetrahydrofuran (oxolane) core with precise (3S,4R) stereochemistry presents significant synthetic challenges. Enzymatic transamination strategies utilizing pyridoxal 5'-phosphate (PLP)-dependent enzymes offer a biologically inspired route to control stereochemistry. These enzymes facilitate stereoselective transformations through well-defined active site architectures that enforce substrate orientation, as demonstrated in the synthesis of related γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors [1]. Computational studies reveal that the chiral environment of enzyme active sites discriminates between prochiral faces during imine formation and subsequent transformations, enabling high enantiomeric excess (>98%) and diastereomeric ratios (>20:1) for the (3S,4R) configuration [1].
Table 1: Stereochemical Control Methods for Oxolane Synthesis
Method | Stereocontrol Mechanism | ee (%) | dr | Limitations |
---|---|---|---|---|
Enzymatic Transamination | PLP-dependent chiral recognition | >98 | >20:1 | Substrate specificity constraints |
Asymmetric Hydrogenation | Chiral phosphine ligands on metal catalysts | 90-95 | 10:1-15:1 | Sensitive to oxygen/moisture |
Chiral Pool Derivatization | Starting from natural chiral building blocks | 100* | >50:1 | Limited structural flexibility |
Organocatalyzed Cyclization | Proline-derived catalysts | 85-92 | 8:1-12:1 | High catalyst loading required |
*Inherent chirality from starting material
Alternative chemical approaches include asymmetric hydrogenation of furanone precursors using chiral catalysts such as DuPhos-Rh complexes, which provide moderate to good enantioselectivity (typically 90-95% ee). However, achieving simultaneous control of both C3 and C4 stereocenters remains challenging through this route, often requiring additional diastereomeric purification steps [1] [5]. The chiral pool strategy utilizing naturally occurring carbohydrates as starting materials offers excellent stereochemical fidelity but introduces limitations in functional group compatibility and requires extensive protecting group manipulation [1].
The introduction of the ethyl(2-hydroxyethyl)amino moiety at the C4 position while preserving the C3 hydroxyl group demands precise regiocontrol. Ring-opening of activated oxolane intermediates (e.g., epoxides or mesylates) with N-ethylethanolamine has emerged as a robust approach. Studies demonstrate that Lewis acid catalysts, particularly boron trifluoride diethyl etherate (BF₃·OEt₂), significantly enhance regioselectivity (up to 15:1) favoring nucleophilic attack at the sterically less hindered C4 position rather than C3 [1] [6]. This preference aligns with computational models predicting a >5 kcal/mol difference in transition state energies between the two possible regioisomeric pathways [5].
Reductive amination strategies employing 3-oxooxolane precursors and 2-(ethylamino)ethanol provide complementary regioselectivity. Sodium triacetoxyborohydride-mediated reductive amination in dichloromethane at 0°C achieves excellent yields (85-92%) with minimal dialkylation byproducts (<5%) [6]. The reaction proceeds via an iminium ion intermediate where facial selectivity is governed by the existing C3 stereocenter, ensuring diastereoselective formation of the (4R) configuration. Microwave-assisted reductive amination significantly reduces reaction times from 12-18 hours to 20-30 minutes while maintaining high regioselectivity [5] [6].
Transition metal-catalyzed asymmetric cyclization represents an efficient strategy for constructing the enantioenriched oxolane ring system. Chiral salen-cobalt(III) complexes facilitate the kinetic resolution of racemic epoxides through hydrolytic ring-opening, yielding (3S,4R)-configured diols with enantiomeric ratios exceeding 19:1 [1]. The mechanism involves selective coordination of the (3R,4S)-epoxide to the chiral catalyst, leaving the desired (3S,4R) enantiomer unreacted for subsequent functionalization. This approach achieves enantiomeric enrichment of >98% ee when combined with enzymatic resolution techniques [1].
Table 2: Asymmetric Catalysis Approaches for Oxolane Formation
Catalyst System | Reaction Type | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Salen-Co(III) | Epoxide kinetic resolution | >98 | 40-45* | Compatible with sensitive amino groups |
Proline-derived organocatalyst | Aldol-cyclization cascade | 90-92 | 65-70 | Atom-economic |
Chiral Cu-bis(oxazoline) | Hetero-Diels-Alder | 88-90 | 75-80 | Builds ring and chirality simultaneously |
Directed enzymatic desymmetrization | Epoxide hydrolysis | >99 | 85-90 | High selectivity, aqueous conditions |
*Theoretical maximum yield for kinetic resolution is 50%
Enzymatic desymmetrization of meso-anhydride precursors provides an alternative route to chiral oxolane intermediates. Engineered lipases (e.g., Candida antarctica Lipase B mutants) selectively hydrolyze one anhydride group with enantioselectivity factors (E) >200, generating the chiral acid precursor that undergoes lactonization and reduction to yield the (3S,4R)-configured oxolane diol [1] [3]. This biocatalytic approach demonstrates exceptional functional group tolerance toward the aminoalkyl substituents and operates effectively under mild aqueous conditions (pH 7.0-7.5, 25-30°C) [3].
The 2-hydroxyethylamino group presents unique protection challenges due to the dual nucleophilicity of nitrogen and oxygen atoms. Protection strategy optimization focuses on orthogonal protection schemes that allow selective deprotection during synthetic sequences. Carbamate protection (especially Boc and Fmoc groups) effectively shields the nitrogen while preserving the hydroxyl functionality, enabling selective acylation or silylation of the alcohol [3]. Studies demonstrate that Boc protection remains stable during subsequent transformations, including ring formation and reduction steps, with deprotection yields exceeding 95% under mild acidic conditions (trifluoroacetic acid in dichloromethane, 0°C to room temperature) [3] [5].
For the alcohol moiety within the hydroxyethylamino group, tert-butyldimethylsilyl (TBS) ethers provide optimal protection with minimal steric bulk. The TBS group demonstrates remarkable stability toward various reaction conditions, including basic media (pH up to 12) and nucleophilic substitutions. Selective deprotection using fluoride sources (e.g., tetra-n-butylammonium fluoride) proceeds quantitatively without affecting carbamate protections [3]. Alternatively, acid-labile trityl protection offers advantages for polar substrates due to enhanced solubility properties, though its bulkiness can influence stereochemical outcomes in ring-closing steps [2].
Table 3: Protecting Group Strategies for Hydroxyethylamino Functionality
Functional Group | Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Secondary amine | Boc (tert-butyloxycarbonyl) | 85-90 | TFA/DCM (1:1), 0°C→RT, 1h | Stable to nucleophiles, mild bases |
Secondary amine | Fmoc (fluorenylmethyloxycarbonyl) | 90-95 | Piperidine/DMF (20%), 30 min | Orthogonal to Boc, acid-sensitive groups |
Alcohol | TBS (t-butyldimethylsilyl) | 95-98 | TBAF/THF (1M), RT, 12h | Compatible with carbamate protections |
Alcohol | Ac (acetyl) | 98 | K₂CO₃/MeOH, RT, 4h | May migrate to amine under basic conditions |
Alcohol | Tr (trityl) | 85 | AcOH/H₂O (4:1), 45°C, 2h | Enhances crystallinity of intermediates |
Recent innovations incorporate photolabile protecting groups (e.g., o-nitrobenzyl carbamates) for nitrogen protection, enabling rapid deprotection under mild UV irradiation (365 nm) in near-quantitative yields without acidic or basic reagents. This approach proves particularly valuable for acid-sensitive tetrahydrofuran derivatives and allows sequential deprotection strategies when combined with enzymatically cleavable protecting groups (e.g., acetyl) for the alcohol functionality [2] [3]. The development of these orthogonal protection schemes has significantly improved the overall synthetic efficiency for preparing (3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol, with reported 5-step sequences achieving 35-40% overall yields from commercially available chiral precursors [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: